{[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
Description
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-16-6-2-1-5-15(16)17-9-8-14(23-17)13-20-11-12-22-18-7-3-4-10-21-18/h1-10,20H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMDNSWKGDWMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCOC3=CC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multiple steps. One common route includes:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide.
Final Reaction: The resulting compound is reacted with sodium and ammonium chloride in ethanol solution to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of sustainable chemical feedstocks, such as lignocellulosic biomass, to produce furan derivatives. This approach is environmentally friendly and aligns with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, 3-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trimethylsilyl cyanide, sodium and ammonium chloride in ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
{[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of {[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the uniqueness of {[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine, a comparative analysis with structurally analogous compounds is provided below. Key differences in substitution patterns, heterocyclic cores, and functional groups are highlighted, along with their implications for biological activity.
Table 1: Structural and Functional Comparison
Key Findings
Fluorination Effects: The 2-fluorophenyl group in the target compound improves lipophilicity and metabolic stability compared to its non-fluorinated analog (N-[(5-phenylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine) .
Heterocyclic Core Influence :
- Substituting furan with pyridine (e.g., (2-Chloro-5-fluoropyridin-4-yl)methylamine) alters electronic properties and bioactivity. Pyridine-based compounds often exhibit stronger antibacterial activity, whereas furan derivatives may favor CNS-targeted interactions due to improved blood-brain barrier penetration .
Halogen Substitution :
- Replacing fluorine with chlorine or bromine (e.g., 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine) increases steric bulk and polarizability, which can reduce binding affinity but improve selectivity for certain enzyme targets .
Dual Aromatic Systems: The combination of furan and pyridine in the target compound distinguishes it from simpler analogs like 5-methylfuran or 4-aminopyridine. This dual aromatic system may synergistically enhance interactions with multi-domain biological targets (e.g., GPCRs or kinases) .
Amine Side Chain Modifications: The pyridinyloxyethylamine side chain provides conformational flexibility and hydrogen-bonding capacity, contrasting with rigid analogs like bis[2-(2-fluorophenyl)-6-fluoroquinolin-4-yl]amine. This flexibility may improve pharmacokinetic properties .
Biological Activity
The compound {[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 303.33 g/mol. The structure includes a furan ring substituted with a fluorophenyl group and an ethylamine moiety linked to a pyridine derivative, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.33 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and phenyl groups have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Antinociceptive and Anti-inflammatory Effects
Studies have demonstrated that related compounds possess antinociceptive (pain-relieving) and anti-inflammatory properties. These effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Neuropharmacological Properties
The presence of the pyridine moiety suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems such as serotonin and dopamine, which could lead to applications in treating mood disorders or neurodegenerative diseases.
Case Study 1: Synthesis and Biological Evaluation
In a study published in Chemical & Pharmaceutical Bulletin, researchers synthesized several derivatives of the target compound, evaluating their biological activities through in vitro assays. The results indicated that certain derivatives exhibited enhanced anti-inflammatory effects compared to standard treatments, suggesting potential for further development in therapeutic applications.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that modifications on the furan ring significantly influenced biological activity. Substitutions at specific positions led to increased potency against inflammatory markers in cellular models, providing insights into optimizing the compound for therapeutic use.
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation.
- Modulation of Receptor Activity : Interaction with neurotransmitter receptors may account for neuropharmacological effects.
- Disruption of Cell Membranes : Antimicrobial activity is often linked to the ability to disrupt bacterial membranes.
Q & A
Q. What are the optimal synthetic routes for preparing {[5-(2-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Friedel-Crafts alkylation to introduce the 2-fluorophenyl group onto the furan ring.
- Nucleophilic substitution to attach the pyridin-2-yloxy ethylamine moiety. Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may be required for regioselective functionalization .
- Purification via column chromatography (eluent: hexane/acetone gradients) to isolate the final product. Reaction conditions (e.g., inert atmosphere, controlled temperatures) are critical for yield optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C/¹⁹F): Essential for confirming fluorophenyl and pyridyloxy group integration. ¹⁹F NMR resolves fluorine-specific electronic environments .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and fragmentation patterns.
- X-ray crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the pyridine nitrogen and amine protons) .
Q. How can researchers screen for preliminary biological activity?
Methodological Answer:
- In vitro assays: Test inhibition of kinases or GPCRs using fluorescence polarization or radioligand binding assays.
- Cellular uptake studies: Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability .
- Dose-response curves (IC₅₀/EC₅₀): Critical for identifying therapeutic windows.
Advanced Research Questions
Q. How can contradictory data in receptor binding studies be resolved?
Methodological Answer: Contradictions often arise from:
- Allosteric vs. orthosteric binding: Use competitive binding assays with known orthosteric inhibitors (e.g., ATP analogs for kinases) .
- pH-dependent activity: Perform assays at physiological pH (7.4) and compare with results at varying pH levels.
- Structural analysis: Co-crystallize the compound with its target (e.g., via X-ray crystallography) to map binding interactions .
Q. What strategies mitigate instability of the furan ring during synthesis?
Methodological Answer:
- Protecting groups: Use tert-butyldimethylsilyl (TBS) to shield reactive furan oxygen during harsh reactions .
- Low-temperature conditions: Reduce thermal degradation by maintaining reactions below 0°C during alkylation steps .
- Additives: Include radical scavengers (e.g., BHT) to prevent oxidative ring-opening .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
- Systematic substitution: Replace the 2-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to assess electronic effects .
- Bioisosteric replacements: Substitute the pyridin-2-yloxy group with thiazole or isoxazole to probe steric and electronic tolerance .
- Free-Wilson analysis: Quantify contributions of substituents to biological activity using multivariate regression .
Q. What computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- Density Functional Theory (DFT): Models oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the furan or pyridine rings .
- Molecular docking: Predict interactions with hepatic enzymes (e.g., CYP3A4) to identify potential toxicophores.
- ADMET software (e.g., SwissADME): Simulates absorption, distribution, and hepatotoxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
